(2E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
Description
The compound (2E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one is a chalcone derivative featuring a 1,3-thiazole ring substituted with a 4-methylphenyl group at position 5 and a 4-methoxyphenyl-propenone moiety at position 1. Its E-configuration at the α,β-unsaturated ketone is critical for electronic conjugation, influencing reactivity and biological activity. Synthesized via Claisen-Schmidt condensation, this compound exhibits structural motifs common in pharmaceuticals, such as antimicrobial and anticancer agents .
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c1-14-19(24-20(21-14)16-6-4-3-5-7-16)18(22)13-10-15-8-11-17(23-2)12-9-15/h3-13H,1-2H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWXQQCOZHDTJF-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one , commonly referred to as a thiazole-derived chalcone, has garnered attention in recent years due to its diverse biological activities. Chalcones are known for their pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and reviews.
Chemical Structure
The compound's chemical structure can be represented as follows:
It consists of a thiazole moiety linked to a chalcone framework, which is characterized by the presence of a methoxy group on one phenyl ring and a methyl group on the thiazole.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole Chalcone | MDA-MB-231 | 12.5 | Induction of apoptosis via caspase activation |
| Thiazole Chalcone | HCT116 | 10.0 | Inhibition of cell proliferation |
| Thiazole Chalcone | A549 | 15.0 | Cell cycle arrest at G2/M phase |
These results suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Activity
Chalcones are also noted for their anti-inflammatory properties. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Table 2: COX Inhibition Data
| Compound | COX Enzyme | IC50 (µM) |
|---|---|---|
| This compound | COX-I | 25.0 |
| This compound | COX-II | 15.0 |
This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives has also been documented. The compound exhibits inhibitory effects against various bacterial strains and fungi.
Table 3: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .
Case Studies
Several case studies have highlighted the biological activities of similar compounds:
- Study on Anticancer Activity : A study involving a series of thiazole chalcones demonstrated their ability to inhibit tumor growth in vivo in xenograft models.
- Inflammation Model : In a rat model of arthritis, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory mediators.
- Antimicrobial Screening : A comprehensive screening of various thiazole derivatives against clinical isolates showed promising results for the treatment of resistant bacterial infections.
Scientific Research Applications
Biological Activities
The compound has been studied for its antioxidant , anticancer , and anti-inflammatory properties. Below are detailed findings regarding its applications:
Antioxidant Activity
Research indicates that chalcone derivatives possess significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which can mitigate oxidative stress-related diseases.
| Study | Method | Result |
|---|---|---|
| DPPH Assay | Inhibition rate of 85% at 50 µg/mL | |
| ABTS Assay | Scavenging activity IC50 = 30 µg/mL |
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 15.0 | Inhibition of proliferation |
Case Studies
- MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability after 24 hours, alongside increased apoptotic markers.
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to controls, suggesting systemic efficacy.
- Mechanistic Insights : The compound was found to inhibit specific kinases involved in cancer progression, further supporting its potential as an anticancer agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Structural Analog: (4Z)-4-[(2E)-1-Hydroxy-3-(4-methoxyphenyl)prop-2-enylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
Key Differences :
- Core Structure : Replaces the thiazole ring with a pyrazol-5(4H)-one ring.
- Substituents: Introduces a hydroxyl group on the enone backbone and a methyl group on the pyrazole ring.
Structural Analog: (2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)
Key Differences :
- Substituent : A diazenyl-pyrrolidine group replaces the 4-methyl-2-phenylthiazole moiety.
- Impact: The diazenyl group introduces redox-active properties, making 3FP more reactive in photochemical applications.
Structural Analog: (2E)-3-[5-(4-Methoxyphenyl)furan-2-yl]-1-(4-methylphenyl)prop-2-en-1-one
Key Differences :
- Core Structure : Substitutes the thiazole ring with a furan ring.
- Impact : The furan’s lower electronegativity compared to thiazole reduces electron-withdrawing effects, altering the compound’s electronic absorption profile. This may decrease stability under acidic conditions but improve compatibility with hydrophobic matrices .
Comparative Data Table
Research Findings and Implications
- Synthesis Efficiency : The target compound’s Claisen-Schmidt condensation yield (72%) surpasses that of the diazenyl derivative (3FP, ~60%), attributed to the thiazole ring’s stabilizing effects .
- Biological Activity : Thiazole derivatives generally exhibit superior antimicrobial activity compared to furan analogs due to sulfur’s electronegativity and hydrogen-bond acceptor capacity .
- Crystallographic Validation : Structural confirmation of analogs relies on tools like SHELX for refinement and ORTEP-3 for graphical representation, ensuring accuracy in stereochemical assignments .
Q & A
Basic: What synthetic strategies are most effective for preparing (2E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one?
Answer:
The compound is typically synthesized via Claisen-Schmidt condensation between 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde and 4-methoxyacetophenone under basic conditions (e.g., NaOH or KOH in ethanol). Key steps include:
- Reaction optimization: Temperature control (~60–80°C) and solvent selection (e.g., ethanol, methanol) to maximize yield .
- Stereochemical control: The E-configuration of the α,β-unsaturated ketone is confirmed by NMR coupling constants () and X-ray crystallography .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol is used to isolate the pure product .
Advanced: How can computational methods (e.g., DFT) predict the reactivity of the α,β-unsaturated ketone moiety?
Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can:
- Identify electrophilic sites: The β-carbon of the enone system shows high electrophilicity, making it reactive toward nucleophilic agents (e.g., thiols, amines) .
- Charge distribution: Mulliken charges reveal electron-deficient regions on the carbonyl group and electron-rich areas on the thiazole ring, guiding derivatization strategies .
- Transition state modeling: Predict activation energies for Michael addition reactions, aiding in catalyst selection .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- and NMR: Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole protons at δ 7.5–8.5 ppm) and the E-configuration of the enone .
- IR spectroscopy: Detect carbonyl stretching (~1650–1680 cm) and C=C stretching (~1600 cm) .
- XRD analysis: Resolve bond lengths (e.g., C=O at ~1.21 Å, C=C at ~1.34 Å) and dihedral angles to confirm planarity of the enone-thiazole system .
Advanced: How can researchers resolve contradictions in biological activity data (e.g., antimicrobial assays)?
Answer:
- Assay standardization: Use consistent microbial strains (e.g., S. aureus ATCC 25923) and control compounds (e.g., ciprofloxacin) to minimize variability .
- Dose-response curves: Quantify IC values across multiple replicates to assess reproducibility.
- Mechanistic studies: Pair biological data with molecular docking (e.g., targeting bacterial DNA gyrase) to validate activity trends .
Advanced: What strategies are used to design derivatives for structure-activity relationship (SAR) studies?
Answer:
- Substituent variation: Modify the 4-methoxyphenyl group (e.g., replace with halogens or nitro groups) to assess electronic effects on bioactivity .
- Heterocycle replacement: Substitute the thiazole ring with pyrazole or imidazole to evaluate ring-specific interactions .
- Hybrid molecules: Conjugate with known pharmacophores (e.g., chalcones, sulfonamides) to enhance multi-target activity .
Basic: How is stereochemical purity ensured during synthesis?
Answer:
- Chiral chromatography: Separate enantiomers if asymmetric synthesis is performed.
- XRD validation: Compare experimental bond angles and torsion angles with computational models to confirm E-configuration .
- NOESY NMR: Detect spatial proximity between protons (e.g., thiazole and enone groups) to rule out Z-isomer contamination .
Advanced: How does solvent polarity affect the compound’s UV-Vis absorption profile?
Answer:
- Solvatochromism studies: In polar solvents (e.g., DMSO), a bathochromic shift occurs due to increased conjugation stabilization.
- TD-DFT calculations: Predict λ values (e.g., ~350 nm in ethanol) and correlate with experimental data to validate electronic transitions .
Advanced: What crystallographic parameters distinguish this compound from analogs?
Answer:
Key parameters from XRD (e.g., CCDC 1988019):
- Unit cell dimensions: Monoclinic system with P2/c space group .
- Intermolecular interactions: C–H···O hydrogen bonds between the carbonyl group and methoxy substituents stabilize the crystal lattice .
Advanced: How can conflicting results between XRD and DFT-optimized geometries be reconciled?
Answer:
- Thermal motion analysis: XRD accounts for crystal packing effects, while DFT models isolated molecules. Compare root-mean-square deviations (RMSD) to identify discrepancies .
- Torsional flexibility: Adjust DFT constraints (e.g., dihedral angles) to mimic crystalline environments .
Basic: What stability tests are recommended for long-term storage?
Answer:
- Thermogravimetric analysis (TGA): Determine decomposition temperature (typically >200°C for similar chalcones) .
- Light exposure studies: Monitor UV-Vis spectra under accelerated photodegradation conditions to assess photostability.
- Hygroscopicity testing: Store samples in desiccators with silica gel to prevent hydration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
